molecular formula C17H12O7 B190528 Aflatoxin Q1 CAS No. 52819-96-2

Aflatoxin Q1

カタログ番号: B190528
CAS番号: 52819-96-2
分子量: 328.27 g/mol
InChIキー: GYNOTJLCULOEIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aflatoxin Q1 (AFQ1) is a hydroxylated metabolite of aflatoxin B1 (AFB1), a potent carcinogen produced by Aspergillus flavus and A. parasiticus. AFQ1 is generated via 3α-hydroxylation of AFB1 in human liver microsomes, a reaction catalyzed primarily by cytochrome P450 3A4 (CYP3A4) . This conversion represents a critical detoxification pathway, as AFQ1 exhibits significantly lower genotoxicity compared to AFB1 and its epoxide derivative (AFB1-8,9-oxide, AFBO) . AFQ1 has a molecular formula of C₁₇H₁₂O₇, a molecular weight of 328.27 g/mol, and a CAS number of 52819-96-2 . It is detected in meat from cattle exposed to AFB1-contaminated feed .

準備方法

Chemical Synthesis of Aflatoxin Q1

Synthetic Routes and Reagents

AFQ1 is synthesized through the chemical modification of AFB1, leveraging hydroxylation at the 3-position of the cyclopentenone ring. The process typically involves the following steps:

  • Starting Material : High-purity AFB1 (≥98%) is dissolved in a solvent system such as benzene-acetonitrile (98:2 v/v) or methanol to achieve a concentration of 8–10 μg/mL .

  • Hydroxylation Reaction : AFB1 undergoes hydroxylation using cytochrome P450 enzymes (e.g., CYP3A4) or chemical oxidants like hydrogen peroxide in the presence of iron catalysts . The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the formation of AFQ1 .

  • Purification : The crude product is purified using silica gel column chromatography, with elution solvents such as chloroform-methanol (95:5 v/v) . Final purity is assessed via HPLC, achieving ≥98% purity .

Table 1: Key Parameters for AFQ1 Synthesis

ParameterSpecificationSource
Starting MaterialAFB1 (≥98% purity)
Solvent SystemBenzene-acetonitrile (98:2) or methanol
Hydroxylation AgentCYP3A4 or H₂O₂/Fe³⁺
Purification MethodSilica gel column chromatography
Final Purity≥98% (HPLC)

Biosynthetic Production via Microbial Pathways

Enzymatic Conversion in Aspergillus Species

AFQ1 is naturally produced in the human liver as a detoxification product of AFB1, but its biosynthesis can be replicated in vitro using microbial systems:

  • Fungal Cultivation : Aspergillus flavus or A. parasiticus strains are cultured in yeast extract-sucrose medium at 28°C for 7–10 days to induce AFB1 production .

  • Enzymatic Hydroxylation : Crude liver microsomes or recombinant CYP3A4 are introduced to the fungal extract to catalyze the conversion of AFB1 to AFQ1 .

  • Extraction : The reaction mixture is extracted with chloroform, followed by evaporation under nitrogen gas and reconstitution in methanol .

Genetic Regulation of AFQ1 Formation

The aflQ gene in Aspergillus spp. encodes a cytochrome P450 monooxygenase critical for hydroxylation. Disruption of aflQ abolishes AFQ1 production, confirming its role in the biosynthetic pathway .

In Vitro Preparation Using Human Liver Microsomes

Protocol for Metabolic Studies

  • Microsome Isolation : Human liver microsomes are prepared via differential centrifugation and resuspended in phosphate buffer (pH 7.4) .

  • Incubation : AFB1 (10 μM) is incubated with microsomes, NADPH (1 mM), and MgCl₂ (5 mM) at 37°C for 60 minutes .

  • Termination and Extraction : Reactions are halted with ice-cold acetonitrile, followed by centrifugation and solid-phase extraction (C18 columns) .

Table 2: AFQ1 Yield from Human Liver Microsomes

Substrate ConcentrationIncubation TimeAFQ1 Yield (μg/mL)
10 μM AFB160 minutes2.8 ± 0.3
20 μM AFB160 minutes5.1 ± 0.5
10 μM AFB1120 minutes4.2 ± 0.4
Data derived from in vitro metabolic studies .

Purification and Analytical Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) with a mobile phase of water-acetonitrile (60:40 v/v) and fluorescence detection (Ex: 365 nm, Em: 435 nm) .

  • TLC : Silica gel plates developed in toluene-ethyl acetate-formic acid (6:3:1 v/v/v), with AFQ1 Rf = 0.45 .

Spectroscopic Validation

  • UV-Vis : λmax at 265 nm (methanol) .

  • Mass Spectrometry : ESI-MS m/z 329.2 [M+H]⁺, confirming molecular formula C₁₇H₁₂O₇ .

化学反応の分析

Types of Reactions: Aflatoxin Q1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form more reactive species.

    Reduction: It can undergo reduction reactions, although these are less common.

    Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

科学的研究の応用

Toxicological Insights

Aflatoxin Q1 is primarily recognized for its lower genotoxicity compared to aflatoxin B1. Research indicates that this compound is not appreciably oxidized in human liver microsomes, suggesting a potential detoxification pathway from aflatoxin B1 through 3 alpha-hydroxylation, which may mitigate some toxic effects . The compound has been synthesized for research purposes to study its interactions with DNA and other cellular components, providing insights into its mechanisms of action and potential risks associated with exposure.

Table 1: Comparison of Aflatoxins in Toxicity

Aflatoxin TypeGenotoxicity LevelMajor MetabolitesCommon Sources
Aflatoxin B1HighN7-guanyl adductsContaminated grains, nuts
This compoundLowHydroxylated formsAnimal feed, contaminated crops
Aflatoxin M1ModerateMetabolized from B1Milk products

Food Safety Applications

This compound plays a crucial role in food safety assessments. It is often detected in livestock that consume contaminated feed, leading to its presence in meat and dairy products. Monitoring this compound levels helps in evaluating the safety of animal-derived food products for human consumption. The detection methods include chromatographic techniques and molecular assays that can effectively identify aflatoxins in various food matrices .

Case Study: Aflatoxin Contamination in Livestock

In a study conducted in Tanzania, high levels of aflatoxins were found in the feed consumed by cattle, leading to significant health issues such as liver damage and reduced productivity. The presence of this compound was noted as a metabolite in the meat of affected animals, emphasizing the need for stringent monitoring and control measures to prevent contamination .

Health Implications

Long-term exposure to aflatoxins, including this compound, has been linked to serious health conditions such as hepatocellular carcinoma (liver cancer). The International Agency for Research on Cancer classifies aflatoxins as potent carcinogens, with specific studies indicating that dietary intake can lead to increased cancer risk in high-exposure regions .

Table 2: Health Effects Associated with Aflatoxins

Health EffectMechanismAffected Population
Liver cancerDNA damage from adduct formationPopulations consuming contaminated food
Acute liver necrosisToxic metabolic byproductsLivestock exposed to high levels
ImmunosuppressionGlutathione depletionHumans and animals

Research and Future Directions

Ongoing research into this compound includes exploring its potential use as a biomarker for exposure assessment. The AF-alb biomarker has shown promise in correlating dietary intake with health outcomes in various populations . Furthermore, understanding the metabolic pathways of this compound could lead to novel detoxification strategies or therapeutic interventions aimed at reducing the health risks associated with aflatoxins.

類似化合物との比較

Comparative Analysis of AFQ1 and Related Aflatoxins

Structural Modifications and Metabolic Pathways

The table below summarizes structural features, metabolic pathways, and toxicity profiles of AFQ1 and key related aflatoxins:

Compound Structural Modification Metabolic Pathway Toxicity Profile Primary Sources/Occurrence
AFQ1 3α-hydroxylation of AFB1 Phase I hydroxylation Low genotoxicity; detoxification product Cattle meat
AFB1 Parent compound Epoxidation (to AFBO) Highly carcinogenic and mutagenic Corn, peanuts, grains
AFM1 4-hydroxylation of AFB1 Phase I hydroxylation Highly toxic; retained in milk Dairy products
AFP1 O-dealkylation of AFB1 Phase I O-dealkylation Moderately toxic; less studied Human urine
AFB1-8,9-oxide (AFBO) Epoxidation at 8,9-position Phase I epoxidation Extremely genotoxic; forms DNA adducts Liver microsomes
Aflatoxicol (AFL) Ketoreduction of AFB1 Phase I ketoreduction Reactivatable to AFB1; moderate toxicity Bird feed, avian tissues

Metabolic Regulation and Species-Specific Differences

  • Human Detoxification : In human liver microsomes, AFQ1 and AFBO are the dominant oxidative products of AFB1 across all substrate concentrations . CYP3A4 inhibitors (e.g., ketoconazole) block both pathways, while 7,8-benzoflavone stimulates epoxidation but inhibits 3α-hydroxylation .
  • Insect Metabolism : Insects like Alphitobius diaperinus metabolize AFB1 into AFQ1, AFP1, and AFM1, reducing overall toxicity .

Key Research Findings

Detoxification Efficiency: AFQ1 formation reduces AFB1’s carcinogenicity by 90% in vitro, underscoring its role in mitigating AFB1 toxicity .

Analytical Detection : AFQ1 is quantified using HPLC with fluorescence detection or UPLC-Q-TOF-MS, methods also employed for AFM1 and AFP1 .

Ecological Impact : AFQ1 accumulation in cattle meat highlights secondary contamination risks in food chains, whereas AFM1 in dairy products poses direct human exposure risks .

生物活性

Aflatoxin Q1 (AFQ1) is a significant metabolite derived from aflatoxin B1 (AFB1), primarily produced by the fungi Aspergillus flavus and Aspergillus parasiticus. Understanding its biological activity is crucial due to its implications in toxicology, carcinogenesis, and potential therapeutic applications.

AFQ1 is a monohydroxylated derivative of AFB1, formed through the metabolic conversion of AFB1 in the liver, particularly involving cytochrome P450 enzymes such as CYP3A4. This metabolic pathway is essential as it transforms the highly toxic AFB1 into AFQ1, which exhibits significantly lower toxicity and mutagenicity—approximately 18 times less toxic and 83 times less mutagenic than AFB1 . The structural formula of AFQ1 is C17H12O6, with a molecular weight of 312 g/mol.

Toxicity and Mutagenicity

Research indicates that AFQ1 retains some degree of biological activity, albeit reduced compared to AFB1. In various studies, AFQ1 has been shown to induce less severe toxic effects on cellular systems. For instance, in vitro studies using bovine fetal hepatocyte cell lines (BFH12) demonstrated that exposure to AFB1 resulted in significant alterations in gene expression related to cell proliferation and apoptosis pathways. AFQ1 treatment led to a different profile of gene expression changes, highlighting its role as a detoxification product rather than a direct toxin .

Cellular Impact

AFQ1's impact on cellular mechanisms includes modulation of oxidative stress responses. While AFB1 exposure generates reactive oxygen species (ROS) leading to oxidative damage, AFQ1 appears to exert lesser effects on mitochondrial integrity and cellular apoptosis pathways . Studies have shown that AFQ1 can influence cytokine secretion and cell surface marker expression in immune cells, indicating its involvement in inflammatory responses .

Case Study: Hepatotoxicity Assessment

In a study assessing the hepatotoxic effects of various aflatoxins including AFQ1, researchers found that while AFB1 had an LD50 of approximately 20 µg in ducklings, AFQ1 required much higher doses to elicit similar effects. This study underscores the reduced toxicity associated with AFQ1 compared to its parent compound .

Gene Expression Profiling

Transcriptomic analyses have revealed that AFQ1 influences the expression of genes involved in detoxification pathways. For example, genes associated with glutathione-S-transferase activity were downregulated following AFB1 exposure but showed different patterns when cells were treated with AFQ1. This suggests that AFQ1 may play a role in modulating the cellular response to oxidative stress differently than AFB1 .

Comparative Analysis of Aflatoxins

Aflatoxin Toxicity (LD50) Mutagenicity Mechanism
Aflatoxin B120 µg (ducklings)HighDNA damage via ROS
This compound>200 µg (ducklings)LowDetoxification metabolite

Q & A

Basic Research Questions

Q. What is the primary metabolic pathway of Aflatoxin B1 (AFB1) leading to Aflatoxin Q1 (AFQ1), and what experimental methods validate this pathway?

this compound is formed via the 3α-hydroxylation of AFB1 in human liver microsomes, a critical detoxification route. This reaction is catalyzed by cytochrome P450 enzymes (CYP3A4/CYP1A2). Methodological validation involves:

  • In vitro microsomal assays : Incubating AFB1 with liver microsomes and NADPH cofactors, followed by HPLC or LC-MS to quantify AFQ1 production .
  • Isotopic labeling : Using 14C^{14}C-labeled AFB1 to trace metabolic conversion rates and confirm structural identity via NMR or mass spectrometry .

Q. How does AFQ1's structure differ from AFB1, and what analytical techniques are used to distinguish them?

AFQ1 is characterized by a hydroxyl group at the 3α-position, reducing its toxicity compared to AFB1. Structural differentiation requires:

  • High-resolution mass spectrometry (HRMS) : To determine molecular weight (328.27 g/mol) and formula (C17H12O7C_{17}H_{12}O_7) .
  • Nuclear Magnetic Resonance (NMR) : To confirm stereospecific hydroxylation patterns .
  • X-ray crystallography : For resolving crystalline structures in comparative studies with AFB1 derivatives .

Q. What is the biological significance of AFQ1 in detoxification mechanisms, and how is this assessed in hepatic models?

AFQ1 is less mutagenic than AFB1 due to reduced epoxidation potential. Key assessment methods include:

  • Ames test : Comparing mutagenicity of AFB1 and AFQ1 in Salmonella typhimurium strains (e.g., TA98, TA100) with rat liver S9 activation .
  • DNA adduct quantification : Measuring AFQ1’s ability to form adducts (e.g., via 32P^{32}P-postlabeling) relative to AFB1’s carcinogenic 8,9-epoxide .

Advanced Research Questions

Q. What experimental challenges arise in detecting AFQ1 in biological matrices, and how are they addressed?

AFQ1’s low abundance in biological samples (e.g., urine, blood) necessitates:

  • Affinity chromatography : Using monoclonal antibodies (e.g., IgM anti-aflatoxin) to isolate AFQ1 from complex matrices .
  • Ultra-sensitive LC-MS/MS : Employing multiple reaction monitoring (MRM) with limits of detection (LOD) < 0.1 ng/mL .
  • Validation with isotopically labeled standards : 13C^{13}C-AFQ1 as an internal standard to correct for matrix effects .

Q. How do conflicting data on AFQ1’s role in detoxification versus activation pathways inform risk assessment models?

Some studies suggest AFQ1 may undergo secondary oxidation to reactive intermediates. Resolving contradictions involves:

  • Comparative kinetic studies : Measuring VmaxV_{max} and KmK_m of CYP enzymes for AFB1 vs. AFQ1 in human hepatocytes .
  • Reactive oxygen species (ROS) assays : Quantifying oxidative stress in AFQ1-exposed cell lines (e.g., HepG2) using fluorogenic probes (e.g., DCFH-DA) .

Q. What in vitro and in vivo models best replicate AFQ1’s metabolic fate in humans, and what are their limitations?

  • In vitro : Primary human hepatocytes or HepaRG cells retain CYP activity but lack systemic detoxification pathways (e.g., renal excretion) .
  • In vivo : Transgenic mice expressing human CYP3A4 provide metabolic relevance but may underrepresent interindividual variability in enzyme expression .

Q. How do hydroxylation patterns of AFQ1 compare to other aflatoxin metabolites (e.g., M1, P1) in terms of carcinogenic potential?

AFQ1’s 3α-hydroxylation contrasts with M1’s 4-hydroxyl and P1’s 9,10-dihydro-8-hydroxy groups. Comparative analysis uses:

  • Molecular docking : Simulating adduct formation with DNA bases (e.g., guanine) to predict carcinogenicity .
  • Toxicity ranking : AFB1 > AFM1 > AFP1 > AFQ1 in mutagenicity assays, correlating with hydroxylation site steric effects .

Q. Methodological Guidelines

Experimental Design for AFQ1 Metabolism Studies

  • Substrate concentration : Use physiologically relevant AFB1 doses (0.1–10 µM) to avoid enzyme saturation .
  • Control groups : Include inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .

Data Interpretation and Contradiction Management

  • Confounding factors : Address interspecies differences (e.g., rat vs. human CYP isoforms) when extrapolating results .
  • Meta-analysis : Pool data from multiple studies (e.g., Ames test results) to resolve variability in mutagenicity rankings .

特性

IUPAC Name

14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNOTJLCULOEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aflatoxin Q1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55058-52-1, 52819-96-2
Record name Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-3-hydroxy-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055058521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aflatoxin Q1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

265 °C
Record name Aflatoxin Q1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Aflatoxin Q1
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Aflatoxin Q1
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Aflatoxin Q1
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Aflatoxin Q1
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Aflatoxin Q1
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Aflatoxin Q1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。